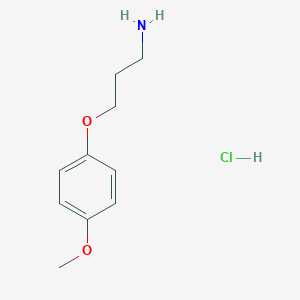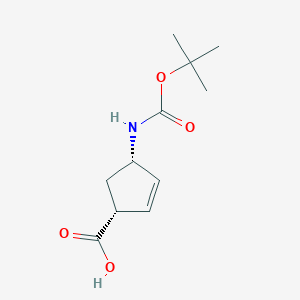
(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
Descripción general
Descripción
(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, or (1R,4S)-t-Boc-CPA, is an important synthetic intermediate in organic chemistry. It is a cyclic alpha-amino acid, which has been used in a variety of applications, including drug synthesis, peptide synthesis, and as a catalyst for a variety of reactions. It is also used as a model compound for studying the structure and reactivity of cyclic alpha-amino acids.
Aplicaciones Científicas De Investigación
((1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid)-t-Boc-CPA has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of cyclic alpha-amino acids. It has also been used in peptide synthesis, as a catalyst for a variety of reactions, and as a starting material for the synthesis of drugs and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of ((1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid)-t-Boc-CPA is not well understood. However, it is believed that the cyclic structure of the molecule plays an important role in its reactivity. The tert-butyl ester group is thought to be responsible for the reactivity of the molecule, and the amine group is thought to be responsible for its ability to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid)-t-Boc-CPA are not well understood. However, it is believed that the molecule may have some effect on the metabolism of proteins and other molecules. It is also believed that the molecule may have some effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid)-t-Boc-CPA in laboratory experiments include its high reactivity, its ability to form covalent bonds with other molecules, and its low cost. The limitations of using ((1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid)-t-Boc-CPA in laboratory experiments include its relatively short shelf life and its potential to cause side effects in humans.
Direcciones Futuras
For (((1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid)-t-Boc-CPA include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and peptide synthesis. Additionally, further research into the structure and reactivity of cyclic alpha-amino acids could lead to the development of new drugs and other bioactive compounds. Finally, further research into the synthesis of (((1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid)-t-Boc-CPA could lead to more efficient and cost-effective methods for its production.
Propiedades
IUPAC Name |
(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid | |
CAS RN |
151907-80-1 | |
| Record name | (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



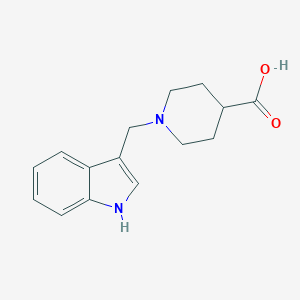


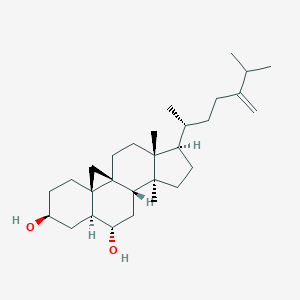
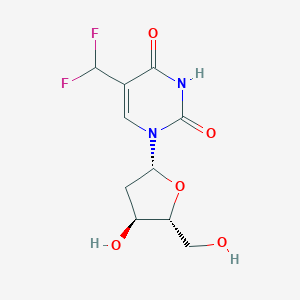
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
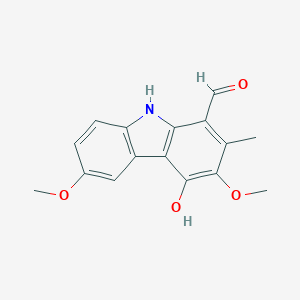



![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)

